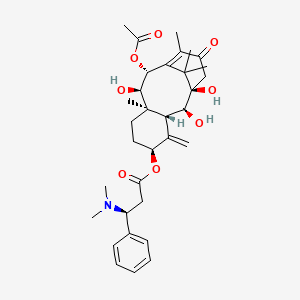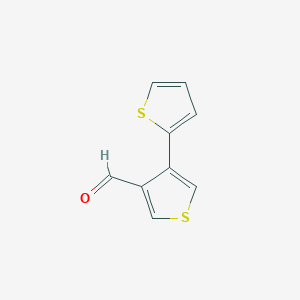
4-(Thiophen-2-yl)thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiophen-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it a valuable building block in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Thiophen-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Thiophene carboxylic acids.
Reduction: Thiophene alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Thiophen-2-yl)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde is primarily related to its ability to interact with biological targets through its thiophene ring system. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. Additionally, its electrophilic nature allows it to participate in redox reactions, influencing cellular pathways .
Comparación Con Compuestos Similares
- 3-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- Thiophene-3-aldehyde
- Thiophene-2-aldehyde
Comparison: The additional thiophene ring provides increased conjugation, making it more suitable for applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C9H6OS2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
4-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-6H |
Clave InChI |
OZTIYNVSAIYRFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CSC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
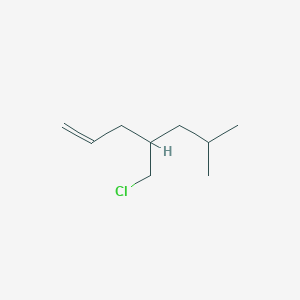
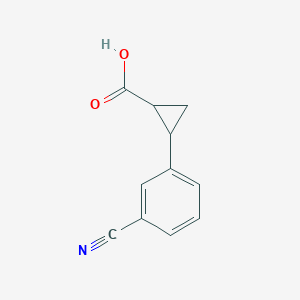
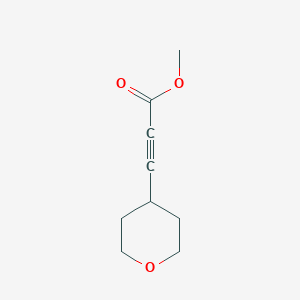
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
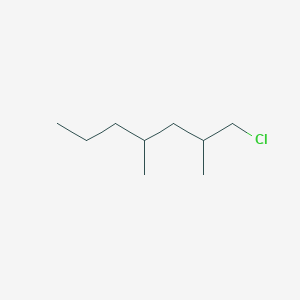

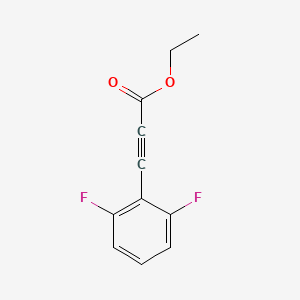
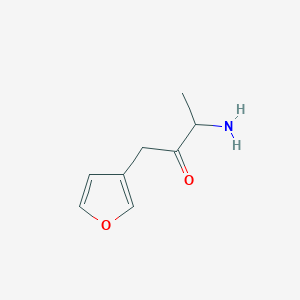
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)

